Structural Differentiation from the Des-6-Methyl Analog (734539-62-9): Stereochemical and Lipophilicity Consequences
CAS 848288-79-9 differs from its closest commercially available analog, 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide (CAS 734539-62-9), by the presence of a single methyl substituent at the 6-position of the spirocyclohexane ring . This modification: (a) introduces a stereogenic center at C6 (the spiro carbon bearing the methyl group is chiral), yielding a racemic mixture unless enantiomerically resolved; (b) increases molecular weight from 315.37 to 329.40 Da (Δ = +14.03 Da); (c) raises the calculated octanol-water partition coefficient (ClogP) by approximately 0.5–0.7 log units based on fragment-based estimation, consistent with the addition of one sp³-hybridized methylene equivalent . In spirohydantoin SAR literature, alkyl substitution at the cyclohexane ring has been shown to modulate both target binding affinity and metabolic stability: the Perez-Pineiro et al. (2009) virtual screening study identified 6-methyl-substituted diazaspiro[4.5]decane derivatives as preferential TryR ligands compared to their non-methylated counterparts, with the 6-methyl-containing BDBM28354 exhibiting measurable (though weak) TryR inhibition (IC₅₀ = 84,400 nM against T. cruzi TryR), whereas several non-methylated spirohydantoins in the same screen lacked detectable activity [1].
| Evidence Dimension | Molecular properties and scaffold-level biological activity correlation |
|---|---|
| Target Compound Data | CAS 848288-79-9: MW = 329.40 Da; C₆-methyl spirocyclohexane (chiral); N-(3-methylphenyl)acetamide terminus; estimated ΔClogP ≈ +0.5–0.7 vs. des-methyl analog |
| Comparator Or Baseline | CAS 734539-62-9: MW = 315.37 Da; no C₆-methyl (achiral spiro center); identical N-(3-methylphenyl)acetamide terminus; ClogP lower by ~0.5–0.7 units |
| Quantified Difference | ΔMW = +14.03 Da; ΔClogP ≈ +0.5–0.7; introduction of stereogenic center; literature precedent for 6-methyl enhancing target engagement in TryR assay (BDBM28354 IC₅₀ = 84,400 nM vs. inactive non-methylated congeners) |
| Conditions | Molecular property calculations (fragment-based ClogP estimation); TryR inhibition data from Perez-Pineiro et al. (2009) J. Med. Chem. 52:1670–1680 |
Why This Matters
The 6-methyl group provides a handle for enantiomeric resolution and modulates lipophilicity within a range known to affect passive membrane permeability and CYP450-mediated metabolism, offering a differentiated optimization starting point not available with the des-methyl analog.
- [1] Perez-Pineiro R, Burgos A, Jones DC, Andrew LC, Rodriguez H, Suarez M, Fairlamb AH, Wishart DS. J. Med. Chem. 2009;52(6):1670–1680. BDBM28354 (2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[2-(phenylsulfanyl)phenyl]acetamide): T. cruzi TryR IC₅₀ = 8.44E+4 nM; T. brucei TryR IC₅₀ > 1.00E+5 nM. View Source
